molecular formula C17H22N2O B2480596 (E)-3-(4-tert-butylphenyl)-N-(1-cyanopropyl)prop-2-enamide CAS No. 1241687-90-0

(E)-3-(4-tert-butylphenyl)-N-(1-cyanopropyl)prop-2-enamide

Cat. No. B2480596
CAS RN: 1241687-90-0
M. Wt: 270.376
InChI Key: VGROPYMVRCLFLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to "(E)-3-(4-tert-butylphenyl)-N-(1-cyanopropyl)prop-2-enamide" typically involves nucleophilic substitution reactions or condensation reactions under specific conditions. For instance, Hsiao et al. (2000) described the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units, which can be related to the structural motifs seen in our compound of interest (Hsiao, Yang, & Chen, 2000).

Molecular Structure Analysis

The molecular structure of such compounds often features a conjugated system, contributing to their stability and reactivity. Gholivand et al. (2009) explored the crystal structure and spectroscopic properties of a similar compound, highlighting the influence of tert-butyl groups on molecular conformation and stability (Gholivand et al., 2009).

Chemical Reactions and Properties

The reactivity of "(E)-3-(4-tert-butylphenyl)-N-(1-cyanopropyl)prop-2-enamide" can be influenced by its functional groups. For example, the presence of the cyano group and the enamide linkage can facilitate nucleophilic addition reactions or participate in cyclization reactions under specific conditions, as discussed by Danilyuk et al. (2016), who explored the intramolecular cyclization of enamides (Danilyuk et al., 2016).

Physical Properties Analysis

The physical properties, including melting point, boiling point, and solubility, are critical for understanding the compound's behavior in various environments. Polyamides and related structures, as synthesized by Hsiao et al. (2000), exhibit noncrystalline forms, solubility in polar solvents, and high thermal stability, which might also be expected from our compound of interest (Hsiao, Yang, & Chen, 2000).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards different reagents, and stability, are influenced by the compound's functional groups and molecular structure. The study by Kotteswaran et al. (2016) on similar compounds provides insights into their electronic properties, thermal stability, and reactivity, which could be extrapolated to understand our compound's chemical behavior (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

Scientific Research Applications

Chemical Structure and Properties

(E)-3-(4-tert-butylphenyl)-N-(1-cyanopropyl)prop-2-enamide is a compound with potential applications in various scientific research fields due to its unique chemical structure. The presence of the tert-butylphenyl group may contribute to its stability and reactivity, making it a candidate for studies in material science and organic chemistry.

Potential Applications in Material Science

Compounds with tert-butylphenyl groups, similar to (E)-3-(4-tert-butylphenyl)-N-(1-cyanopropyl)prop-2-enamide, have been explored for their potential in creating new materials. For example, polyamides and polyimides derived from tert-butylphenyl units exhibit high thermal stability and solubility, which are desirable properties in high-performance materials (Kim et al., 2003). Such characteristics suggest that (E)-3-(4-tert-butylphenyl)-N-(1-cyanopropyl)prop-2-enamide could be investigated for its potential in enhancing the properties of polymeric materials.

Role in Organic Synthesis and Catalysis

The structural motifs present in (E)-3-(4-tert-butylphenyl)-N-(1-cyanopropyl)prop-2-enamide may find applications in organic synthesis and catalysis. For instance, compounds containing tert-butylphenyl groups have been utilized as ligands in rhodium-catalyzed asymmetric hydrogenation, demonstrating high enantioselectivity and catalytic activity (Imamoto et al., 2012). This suggests that (E)-3-(4-tert-butylphenyl)-N-(1-cyanopropyl)prop-2-enamide could potentially serve as a ligand or building block in the development of new catalytic systems.

Exploration in Polymer Chemistry

The tert-butylphenyl group's influence on the solubility and thermal properties of polymers indicates that (E)-3-(4-tert-butylphenyl)-N-(1-cyanopropyl)prop-2-enamide might be useful in designing novel polymers. Research on similar structures has led to the development of polymers with improved solubility and thermal stability, which are critical for advanced applications in electronics, coatings, and aerospace industries (Hsiao et al., 2000).

properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-(1-cyanopropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-5-15(12-18)19-16(20)11-8-13-6-9-14(10-7-13)17(2,3)4/h6-11,15H,5H2,1-4H3,(H,19,20)/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGROPYMVRCLFLK-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C=CC1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C#N)NC(=O)/C=C/C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-tert-butylphenyl)-N-(1-cyanopropyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.